molecular formula C16H14O4 B1324421 Methyl 3-[(4-formylphenoxy)methyl]benzoate CAS No. 225942-73-4

Methyl 3-[(4-formylphenoxy)methyl]benzoate

Cat. No.: B1324421
CAS No.: 225942-73-4
M. Wt: 270.28 g/mol
InChI Key: TUVRKWCXTIAMID-UHFFFAOYSA-N
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Description

Methyl 3-[(4-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H14O4. It is characterized by the presence of a benzoate ester group, a formyl group, and a phenoxy group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(4-formylphenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-hydroxybenzoate with 4-formylphenol in the presence of a base such as potassium carbonate in N,N-dimethylformamide at room temperature . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of methyl 3-hydroxybenzoate is replaced by the formylphenoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 3-[(4-carboxyphenoxy)methyl]benzoate.

    Reduction: Methyl 3-[(4-hydroxymethylphenoxy)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-formylphenoxy)methyl]benzoate is used in a wide range of scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-formylphenoxy)methyl]benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-formylbenzoate
  • Methyl 4-(3-formylphenyl)benzoate
  • Methyl 3-[(3-formylphenoxy)methyl]benzoate

Uniqueness

Methyl 3-[(4-formylphenoxy)methyl]benzoate is unique due to the specific positioning of the formylphenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

methyl 3-[(4-formylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-4-2-3-13(9-14)11-20-15-7-5-12(10-17)6-8-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVRKWCXTIAMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633619
Record name Methyl 3-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225942-73-4
Record name Methyl 3-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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